7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Overview
Description
7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a chemical compound with the molecular formula C15H14O4 and a molecular weight of 258.276 g/mol . This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of research.
Scientific Research Applications
7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-oxocyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenone derivatives.
Mechanism of Action
The mechanism of action of 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it may interact with enzymes and receptors involved in inflammatory processes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- 7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-(2-oxocyclohexyl)oxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-12-3-1-2-4-13(12)18-11-7-5-10-6-8-15(17)19-14(10)9-11/h5-9,13H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHVDZSJVYESCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396756 | |
Record name | 7-(2-oxocyclohexyl)oxychromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35355-39-6 | |
Record name | 7-(2-oxocyclohexyl)oxychromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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